molecular formula C18H18ClN3O2 B11110073 4-Chloro-N-({N'-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide

4-Chloro-N-({N'-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11110073
M. Wt: 343.8 g/mol
InChI Key: LXJZGLZUYJTXMV-LTGZKZEYSA-N
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Description

4-Chloro-N-({N’-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group attached to the benzene ring and a hydrazinecarbonyl group linked to a phenylpropylidene moiety

Preparation Methods

The synthesis of 4-Chloro-N-({N’-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound to form the hydrazinecarbonyl intermediate.

    Condensation with benzoyl chloride: The intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzamide structure.

    Introduction of the chloro group: The final step involves the chlorination of the benzamide compound using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-N-({N’-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzamide derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-Chloro-N-({N’-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-({N’-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets within biological systems. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Chloro-N-({N’-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide can be compared with other similar compounds, such as:

    4-Chloro-N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide: This compound has a similar benzamide structure but with a cyclopropyl-ethyl group instead of the phenylpropylidene moiety.

    4-Chloro-N,N-dimethylbenzamide: This compound features a dimethylamino group instead of the hydrazinecarbonyl group.

    4-Chloro-N-(4-methoxybenzyl)benzamide: This compound has a methoxybenzyl group attached to the benzamide structure.

The uniqueness of 4-Chloro-N-({N’-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

4-chloro-N-[2-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C18H18ClN3O2/c1-2-16(13-6-4-3-5-7-13)21-22-17(23)12-20-18(24)14-8-10-15(19)11-9-14/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-16+

InChI Key

LXJZGLZUYJTXMV-LTGZKZEYSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2

Canonical SMILES

CCC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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